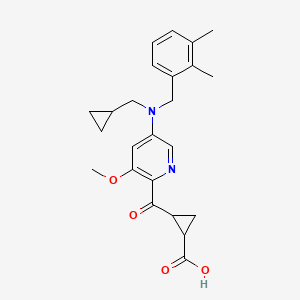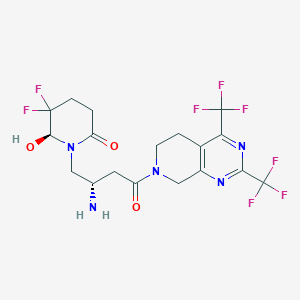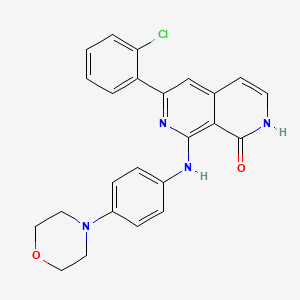
2-(4-((Cyclopropylmethyl)(3,4-dimethylphenyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. この化合物は、ロイコトリエンC4シンターゼ(LTC4S)を標的とする低分子薬であり、LTC4Sは炎症性メディエーターであるロイコトリエンの生合成に関与する酵素です .
2. 製法
合成ルートと反応条件: 2-(4-((シクロプロピルメチル)(3,4-ジメチルフェニル)アミノ)-2-メトキシベンゾイル)シクロプロパンカルボン酸 の合成には、シクロプロパン環の形成、アミノ基とメトキシ基の導入など、複数の工程が含まれます。主要な工程には以下が含まれます。
シクロプロパン化: ジアゾ化合物と遷移金属触媒を用いたシクロプロパン環の形成。
アミノ化: 求核置換反応によるアミノ基の導入。
工業生産方法: この化合物の工業生産は、通常、収率と純度を高めるために最適化された反応条件を用いた大規模合成が行われます。プロセスには以下が含まれる場合があります。
バッチ反応器: 反応条件を制御し、スケーラビリティを実現するため。
連続フロー反応器: 効率的で安定した生産を実現するため.
反応の種類:
酸化: この化合物は、特にメトキシ基とアミノ基で酸化反応を起こす可能性があります。
還元: カルボニル基で還元反応が起こり、アルコールに変換される可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アンモニア、第一級アミン.
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 置換芳香族化合物の生成.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((Cyclopropylmethyl)(3,4-dimethylphenyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid involves multiple steps, including the formation of the cyclopropane ring and the introduction of the amino and methoxy groups. The key steps include:
Cyclopropanation: Formation of the cyclopropane ring using diazo compounds and transition metal catalysts.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
作用機序
この化合物は、ロイコトリエンC4シンターゼ(LTC4S) を阻害することで作用を発揮します。この酵素は、強力な炎症性メディエーターであるロイコトリエンの生合成に不可欠です。LTC4Sを阻害することで、この化合物はロイコトリエンの産生を減らし、炎症を軽減します。 分子標的は、LTC4Sの活性部位であり、この部位に化合物が結合し、酵素がロイコトリエンの形成を触媒するのを防ぎます .
類似化合物
- 2-(3,4-ジメチル-フェニル)-シクロプロパンカルボン酸
- 2-(5-((4-クロロフェニル)((1-(メトキシメチル)シクロプロピル)メチル)アミノ)-3-メトキシピコリノイル)シクロプロパンカルボン酸
比較
特性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
2-[4-[N-(cyclopropylmethyl)-3,4-dimethylanilino]-2-methoxybenzoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c1-14-4-7-17(10-15(14)2)25(13-16-5-6-16)18-8-9-19(22(11-18)29-3)23(26)20-12-21(20)24(27)28/h4,7-11,16,20-21H,5-6,12-13H2,1-3H3,(H,27,28) |
InChIキー |
HYAQXBPDSJIQND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(CC2CC2)C3=CC(=C(C=C3)C(=O)C4CC4C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![(2R)-N-benzyl-1-[6-(2-hydroxyethyl)-7-oxo-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836588.png)
![10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
![1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836613.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)



![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
![3-[8-Amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol](/img/structure/B10836660.png)
